Bis[3-(4-methylcyclohexyl)butyl] propanedioate
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Overview
Description
Bis[3-(4-methylcyclohexyl)butyl] propanedioate is a chemical compound with the molecular formula C23H42O4. It is known for its unique structure, which includes two 3-(4-methylcyclohexyl)butyl groups attached to a propanedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(4-methylcyclohexyl)butyl] propanedioate typically involves the esterification of propanedioic acid with 3-(4-methylcyclohexyl)butanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Bis[3-(4-methylcyclohexyl)butyl] propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis[3-(4-methylcyclohexyl)butyl] propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of Bis[3-(4-methylcyclohexyl)butyl] propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate: Another ester with similar structural features.
Diisodecyl phthalate: A compound with comparable ester groups but different alkyl chains.
Uniqueness
Bis[3-(4-methylcyclohexyl)butyl] propanedioate is unique due to its specific combination of 3-(4-methylcyclohexyl)butyl groups and propanedioate backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
848190-80-7 |
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Molecular Formula |
C25H44O4 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
bis[3-(4-methylcyclohexyl)butyl] propanedioate |
InChI |
InChI=1S/C25H44O4/c1-18-5-9-22(10-6-18)20(3)13-15-28-24(26)17-25(27)29-16-14-21(4)23-11-7-19(2)8-12-23/h18-23H,5-17H2,1-4H3 |
InChI Key |
UYUVWLIYZXZUJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C)CCOC(=O)CC(=O)OCCC(C)C2CCC(CC2)C |
Origin of Product |
United States |
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